BI-6C9

Descripción general

Descripción

BI-6C9 es un inhibidor altamente específico del dominio de interacción BH3 (Bid). Es conocido por su capacidad para prevenir el potencial de la membrana mitocondrial externa (MOMP) y la fisión mitocondrial. Este compuesto protege las células de la liberación del factor inductor de apoptosis mitocondrial (AIF) y la muerte celular independiente de caspasa, particularmente en las neuronas .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de BI-6C9 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave incluyen la formación de la estructura central, seguida de modificaciones de grupos funcionales para lograr la actividad biológica deseada. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para garantizar un alto rendimiento y pureza.

Métodos de Producción Industrial

La producción industrial de this compound generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar la consistencia y la eficiencia. El proceso incluye rigurosas medidas de control de calidad para mantener la pureza y la potencia del compuesto. El producto final se formula a menudo en un disolvente adecuado, como el dimetilsulfóxido (DMSO), para su almacenamiento y uso en aplicaciones de investigación .

Análisis De Reacciones Químicas

Tipos de Reacciones

BI-6C9 experimenta varias reacciones químicas, incluyendo:

Oxidación: Implica la adición de oxígeno o la eliminación de hidrógeno.

Reducción: Implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Implica el reemplazo de un grupo funcional por otro.

Reactivos y Condiciones Comunes

Oxidación: Los reactivos comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Los reactivos comunes incluyen borohidruro de sodio y hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que la reducción puede producir derivados reducidos con diferentes grupos funcionales .

Aplicaciones Científicas De Investigación

BI-6C9 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Química: Utilizado como herramienta para estudiar la dinámica mitocondrial y la apoptosis.

Biología: Investigado por su papel en la protección de las neuronas contra el estrés oxidativo y la excitotoxicidad.

Medicina: Explorado por sus potenciales aplicaciones terapéuticas en enfermedades neurodegenerativas y cáncer.

Industria: Utilizado en el desarrollo de nuevos fármacos que se dirigen a las vías mitocondriales

Mecanismo De Acción

BI-6C9 ejerce sus efectos inhibiendo el dominio de interacción BH3 (Bid). Esta inhibición previene el potencial de la membrana mitocondrial externa (MOMP) y la fisión mitocondrial, protegiendo así las células de la liberación del factor inductor de apoptosis mitocondrial (AIF) y la muerte celular independiente de caspasa. Los objetivos moleculares y las vías implicadas incluyen la membrana mitocondrial y varias vías de señalización apoptóticas .

Comparación Con Compuestos Similares

Compuestos Similares

ABT-737: Otro mimético de BH3 que inhibe las proteínas de la familia Bcl-2.

Venetoclax: Un inhibidor selectivo de Bcl-2 utilizado en la terapia del cáncer.

Navitoclax: Se dirige a múltiples proteínas de la familia Bcl-2 y se utiliza en la investigación del cáncer.

Singularidad de BI-6C9

This compound es único debido a su alta especificidad para el dominio de interacción BH3 (Bid) y su capacidad para proteger las células de la liberación del factor inductor de apoptosis mitocondrial (AIF) y la muerte celular independiente de caspasa. Esta especificidad lo convierte en una herramienta valiosa para estudiar la dinámica mitocondrial y la apoptosis en diversas aplicaciones de investigación .

Propiedades

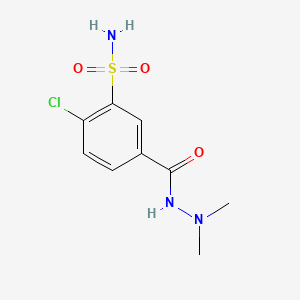

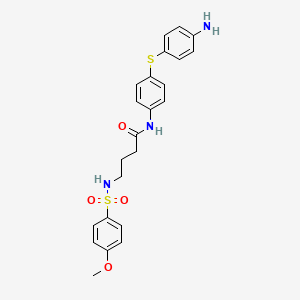

IUPAC Name |

N-[4-(4-aminophenyl)sulfanylphenyl]-4-[(4-methoxyphenyl)sulfonylamino]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O4S2/c1-30-19-8-14-22(15-9-19)32(28,29)25-16-2-3-23(27)26-18-6-12-21(13-7-18)31-20-10-4-17(24)5-11-20/h4-15,25H,2-3,16,24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCFUJBSKPDPGKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCCCC(=O)NC2=CC=C(C=C2)SC3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20468365 | |

| Record name | BI-6C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

791835-21-7 | |

| Record name | BI-6C9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20468365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of BI-6C9 in preventing ferroptosis?

A1: While the exact mechanism remains under investigation, research indicates that this compound and its derivatives exhibit their protective effect by interfering with key aspects of ferroptosis. Specifically, they demonstrate the ability to:

- Inhibit reactive oxygen species (ROS) formation: this compound effectively abrogates the formation of various types of ROS, including lipid, cytosolic, and mitochondrial ROS, which are major contributors to ferroptotic cell death. []

- Preserve mitochondrial function: this compound helps maintain the integrity and function of mitochondria, evidenced by the preservation of mitochondrial morphology, membrane potential, and respiration. This protection against mitochondrial impairment is crucial, as ferroptosis is known to disrupt mitochondrial function. []

Q2: How does the incorporation of a diphenylamine (DPA) structure enhance the activity of this compound against ferroptosis?

A2: Research demonstrates that incorporating a DPA structure into the this compound scaffold significantly increases its potency in protecting neuronal cells from ferroptosis induced by erastin and Ras-selective lethal small molecule 3 (RSL3). [] This enhanced protection likely stems from the inherent antioxidant properties of the DPA moiety.

Q3: What are the potential implications of this compound and its derivatives for treating diseases involving ferroptosis?

A3: Given the promising protective effects observed in cellular models of ferroptosis, this compound and its derivatives hold potential therapeutic value for diseases where ferroptosis plays a significant role. This includes:

- Neurodegenerative disorders: Ferroptosis is increasingly recognized as a contributing factor in neurodegeneration. The ability of this compound to protect neuronal cells from ferroptotic death suggests its potential as a therapeutic strategy for conditions like Alzheimer's, Parkinson's, and Huntington's diseases. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.